molecular formula C13H8BrN3O2 B1473586 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid CAS No. 1084953-10-5

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Numéro de catalogue: B1473586
Numéro CAS: 1084953-10-5
Poids moléculaire: 318.12 g/mol
Clé InChI: WPNMZXHYZLATER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is a useful research compound. Its molecular formula is C13H8BrN3O2 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug development.

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It has been identified as an inhibitor of MAP kinase interacting kinases (MNKs), which play a crucial role in the regulation of protein synthesis and cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound's effectiveness is often assessed by determining the half-maximal inhibitory concentration (IC50) values.

IC50 Values

The following table summarizes the IC50 values of this compound against selected cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)4.8
MDA-MB-231 (Breast Cancer)3.9
HepG2 (Liver Cancer)6.1

These values indicate that the compound exhibits significant antiproliferative activity, particularly against breast and lung cancer cell lines.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

  • In Vitro Study on MDA-MB-231 Cells : In a study assessing apoptosis induction, treatment with this compound resulted in increased caspase-3 activity, indicating activation of apoptotic pathways at concentrations as low as 1 µM .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[1,2-b]pyridazine moiety can enhance or diminish biological activity. For instance:

  • Substituents at the 3-position of the imidazole ring have been shown to improve binding affinity to MNK kinases.
  • The presence of electron-withdrawing groups increases the compound's potency by stabilizing its active conformation.

Applications De Recherche Scientifique

Inhibition of Adaptor Associated Kinase 1 (AAK1)

One of the primary applications of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is its ability to inhibit AAK1, a serine/threonine kinase involved in endocytosis processes critical for synaptic vesicle recycling. The inhibition of AAK1 has been linked to therapeutic benefits in various neurological disorders. Research indicates that AAK1 plays a role in diseases such as Alzheimer's disease, Parkinson's disease, and bipolar disorder .

Mechanism of Action:

  • AAK1 is involved in clathrin-mediated endocytosis, which is essential for neurotransmitter release and receptor recycling.
  • Inhibiting AAK1 can reduce pain responses and improve synaptic function, making it a target for pain management and neuroprotection .

Case Studies:

  • Studies utilizing AAK1 knockout mice have shown that these animals exhibit reduced pain sensitivity, suggesting that AAK1 inhibitors could be developed into pain relief medications .

Pharmaceutical Formulations

The compound has been explored for its pharmacological properties beyond just kinase inhibition. Its chemical structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions related to dysfunctional kinase activity.

Potential Drug Development:

  • The compound's IC50 values indicate potent inhibition of AAK1 activity, making it suitable for further development into therapeutic agents for neurological disorders .

Cosmetic Applications

Emerging research also suggests potential applications in cosmetic formulations. The compound's properties may enhance skin penetration or act as an active ingredient in formulations aimed at improving skin health.

Formulation Properties:

  • The compound can be incorporated into topical formulations where its active properties might help in skin rejuvenation or anti-aging products.
  • Cosmetic formulations often require ingredients that can penetrate the skin barrier effectively; thus, compounds like this compound may be beneficial due to their molecular structure and interaction with skin cells .

Summary Table of Applications

Application Area Details
Pharmacology Inhibition of AAK1; potential treatment for neurological disorders (Alzheimer's, Parkinson's, bipolar disorder)
Mechanism Modulates endocytosis; affects neurotransmitter release and synaptic function
Cosmetics Potential use in topical formulations for skin rejuvenation; enhances skin penetration
Research Findings Demonstrated efficacy in reducing pain response in animal models; ongoing studies into broader therapeutic uses

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid?

  • Methodology : The compound can be synthesized via multi-step functionalization of imidazo[1,2-b]pyridazine scaffolds. For example, 3-bromoimidazo[1,2-b]pyridazine intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) are aminated at the C-6 position using nucleophilic substitution or Buchwald-Hartwig amination. Subsequent Suzuki-Miyaura coupling with benzoic acid derivatives introduces the benzoic acid moiety .
  • Critical Parameters : Reaction temperature (80–120°C), palladium catalysts (e.g., Pd(OAc)₂), and ligand selection (e.g., Xantphos) significantly influence yield.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques :

  • HRMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₀N₄SBr requires [M+H]⁺ = 308.9810; observed 308.9791 ).
  • NMR/IR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 6.7–8.2 ppm). IR spectra identify functional groups (e.g., NH stretch at 3244 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What solvents and conditions are optimal for handling this compound in reactions?

  • Solubility : Limited solubility in polar solvents (e.g., water, methanol) necessitates use of DMF, DMSO, or THF. Co-solvent systems (e.g., H₂O:EtOH) improve reactivity in aqueous Suzuki couplings .
  • Stability : Store under inert gas (N₂/Ar) at −20°C to prevent bromine displacement or hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during C-6 amination?

  • Case Study : Substituting 3-bromoimidazo[1,2-b]pyridazine with furan-2-ylmethylamine yields 97% product, while bulkier amines (e.g., cyclohexylamine) reduce yields to <50% .
  • Strategies :

  • Steric Effects : Use smaller amines or increase reaction time (24–48 hrs).
  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) to enhance electron-deficient substrate compatibility .

Q. What mechanistic insights explain the bromo group’s role in cross-coupling reactions?

  • Electronic Influence : The 3-bromo substituent acts as a directing group, polarizing the imidazo[1,2-b]pyridazine ring and facilitating electrophilic aromatic substitution. Kinetic studies reveal faster amination at C-6 compared to C-2 due to bromine’s inductive effect .
  • Leaving Group Potential : Bromine can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Example : X-ray diffraction of analogous bromo compounds (e.g., 4-bromobenzoic acid co-crystals) reveals planar aromatic systems and hydrogen-bonding motifs (e.g., O–H···N interactions) .
  • Protocol : Grow single crystals via slow evaporation in DCM/hexane. Refinement software (e.g., SHELX) resolves disorder in bromine positions .

Q. What strategies mitigate low solubility in biological assays?

  • Derivatization : Convert the benzoic acid moiety to methyl ester or amide derivatives for enhanced lipid solubility.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Q. Data Contradiction Analysis

Q. Why do Suzuki coupling yields vary with substituted boronic acids?

  • Observed Data : Electron-rich boronic acids (e.g., 4-methoxyphenyl) yield >80%, while electron-poor analogs (e.g., 4-nitro) yield <30% .
  • Resolution : Adjust base strength (e.g., K₃PO₄ instead of Na₂CO₃) and increase catalyst loading (5 mol% Pd) for electron-deficient partners.

Q. Experimental Design Considerations

Q. How to design kinetic studies for bromine displacement reactions?

  • Protocol :

Monitor reaction progress via 1H^1H NMR at intervals (0, 1, 3, 6 hrs).

Fit data to a second-order rate equation to determine kobsk_{\text{obs}}.

Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. thiols) .

Propriétés

IUPAC Name

4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNMZXHYZLATER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 5
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Reactant of Route 6
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.